3-Bromo-4-(methoxymethyl)pyridine

Vue d'ensemble

Description

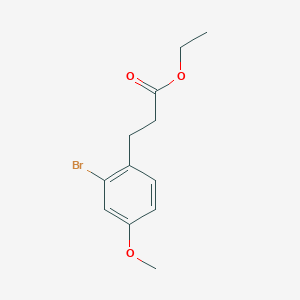

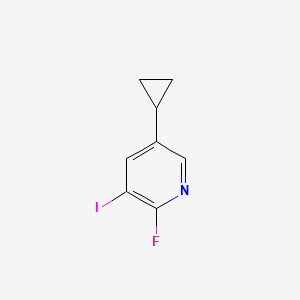

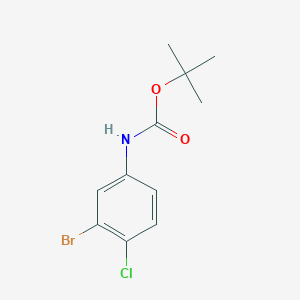

3-Bromo-4-(methoxymethyl)pyridine is a chemical compound used as an intermediate for pharmaceutical and organic synthesis . It has a molecular formula of C6H6BrNO and a molecular weight of 188.024 g/mol . The IUPAC name for this compound is 3-bromo-4-methoxypyridine .

Synthesis Analysis

The synthesis of 3-Bromo-4-(methoxymethyl)pyridine involves several steps. One method starts with 4-methyl-3-nitropyridine as a raw material, which undergoes hydrogenation reduction under the action of catalysts . The product, 4-methyl-3-aminopyridine, is then reacted with acid to form a salt. Bromine is added, followed by a sodium nitrite water solution. The pH of the solution is adjusted to be alkaline, and then extraction, drying, and concentration are performed to obtain the final product .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(methoxymethyl)pyridine can be represented by the SMILES stringCOC1=C(C=NC=C1)Br . This indicates that the compound contains a pyridine ring with a bromo group at the 3-position and a methoxymethyl group at the 4-position . Chemical Reactions Analysis

3-Bromo-4-(methoxymethyl)pyridine can participate in various chemical reactions. For instance, it can undergo Suzuki-Miyaura coupling, a type of cross-coupling reaction, with boronic acids . It can also react with other nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

3-Bromo-4-(methoxymethyl)pyridine is slightly soluble in water . It has a yellow color and is typically supplied as a liquid . Its density is 1.549 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis of Natural Alkaloids and Derivatives 3-Bromo-4-(methoxymethyl)pyridine serves as a versatile intermediate in the synthesis of complex natural products and their analogs. For example, its reaction with TosMIC under palladium-mediated conditions enabled the creation of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives. These compounds are crucial for the total synthesis of marine alkaloids such as variolin B and deoxyvariolin B. This approach is significant for developing new pharmacologically active substances derived from natural compounds, offering potential in drug discovery and development (Baeza et al., 2010).

Heterocyclic Compound Synthesis The alkylation of related pyridine derivatives with active halomethylene compounds illustrates the chemical versatility and reactivity of these molecules. Such reactions can yield a variety of structural isomers, which are fundamental in synthesizing heterocyclic compounds. These synthesized heterocyclic compounds have applications ranging from material science to pharmaceuticals, highlighting the broad utility of 3-Bromo-4-(methoxymethyl)pyridine in chemical synthesis (Kaigorodova et al., 2004).

Spectroscopic Analysis and Optical Properties The compound's derivatives have been extensively studied for their structural features using spectroscopic techniques, including IR, electronic spectroscopy, and X-ray diffraction. This research provides valuable insights into the optical properties of pyridine derivatives, with potential applications in developing new materials with specific optical characteristics. The study of these compounds' fluorescence spectra in various solvents further contributes to understanding their photophysical properties, relevant for designing fluorescence-based sensors and other optical devices (Cetina et al., 2010).

Antimicrobial Activity Research into the derivatives of 3-Bromo-4-(methoxymethyl)pyridine also explores their potential antimicrobial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria. This finding suggests that compounds derived from 3-Bromo-4-(methoxymethyl)pyridine could be promising candidates for developing new antimicrobial agents, addressing the growing need for novel antibiotics (Bogdanowicz et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-4-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-2-3-9-4-7(6)8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSBUZSLUAARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methoxymethyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)

![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)